molecular formula C6H11Cl2F2N3 B2900790 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride CAS No. 2172499-68-0

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B2900790
CAS No.: 2172499-68-0
M. Wt: 234.07
InChI Key: OJONQOJRWREYDX-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrazoles or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its difluoro groups can enhance the stability and reactivity of the resulting compounds.

Biology: The biological potential of this compound includes its use as a precursor for the synthesis of bioactive molecules. It has shown promise in the development of new drugs and therapeutic agents.

Medicine: In the medical field, 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is being explored for its potential as an antiviral, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring structure but has different substituents.

  • JNJ-38877605: Another compound with a pyrazole core and difluoro groups, used in pharmaceutical research.

Uniqueness: 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride stands out due to its specific combination of difluoro groups and the pyrazole ring, which provides unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,3-difluoro-2-pyrazol-1-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.2ClH/c7-6(8)5(4-9)11-3-1-2-10-11;;/h1-3,5-6H,4,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJONQOJRWREYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CN)C(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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